Cas no 1796207-81-2 (1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea)

1-[1-(2-Chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea is a chemically synthesized urea derivative featuring a piperidine core substituted with a 2-chlorobenzoyl group and a dimethylurea moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for developing biologically active molecules. The presence of the 2-chlorobenzoyl group enhances its binding affinity to specific targets, while the dimethylurea fragment contributes to its stability and solubility profile. Its structural features make it a versatile intermediate for further functionalization in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound's well-defined synthetic pathway ensures reproducibility for research applications.
1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea structure
1796207-81-2 structure
Product name:1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea
CAS No:1796207-81-2
MF:C15H20ClN3O2
MW:309.791202545166
CID:6223001
PubChem ID:108564173

1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea Chemical and Physical Properties

Names and Identifiers

    • AKOS027475542
    • 1796207-81-2
    • 1-[1-(2-CHLOROBENZOYL)PIPERIDIN-4-YL]-3,3-DIMETHYLUREA
    • EN300-749238
    • 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea
    • 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea
    • Inchi: 1S/C15H20ClN3O2/c1-18(2)15(21)17-11-7-9-19(10-8-11)14(20)12-5-3-4-6-13(12)16/h3-6,11H,7-10H2,1-2H3,(H,17,21)
    • InChI Key: KKSUIVDXVALLLB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(N1CCC(CC1)NC(N(C)C)=O)=O

Computed Properties

  • Exact Mass: 309.1244046g/mol
  • Monoisotopic Mass: 309.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6Ų
  • XLogP3: 1.9

1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-749238-0.5g
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea
1796207-81-2 95.0%
0.5g
$803.0 2025-03-10
Enamine
EN300-749238-0.05g
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea
1796207-81-2 95.0%
0.05g
$238.0 2025-03-10
Enamine
EN300-749238-0.1g
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea
1796207-81-2 95.0%
0.1g
$355.0 2025-03-10
Enamine
EN300-749238-1.0g
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea
1796207-81-2 95.0%
1.0g
$1029.0 2025-03-10
Enamine
EN300-749238-10.0g
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea
1796207-81-2 95.0%
10.0g
$4421.0 2025-03-10
Enamine
EN300-749238-2.5g
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea
1796207-81-2 95.0%
2.5g
$2014.0 2025-03-10
Enamine
EN300-749238-5.0g
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea
1796207-81-2 95.0%
5.0g
$2981.0 2025-03-10
Enamine
EN300-749238-0.25g
1-[1-(2-chlorobenzoyl)piperidin-4-yl]-3,3-dimethylurea
1796207-81-2 95.0%
0.25g
$509.0 2025-03-10

1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea Related Literature

Additional information on 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea

Recent Advances in the Study of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea (CAS: 1796207-81-2)

1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea (CAS: 1796207-81-2) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role as a promising candidate for drug development. This research brief consolidates the latest findings related to this compound, highlighting its significance in contemporary biomedical research.

The compound's structural features, including the piperidin-4-yl and chlorobenzoyl moieties, contribute to its unique biological activity. Recent synthetic methodologies have optimized the production of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea, enabling higher yields and purity, which are critical for preclinical and clinical studies. Advances in analytical techniques, such as NMR spectroscopy and mass spectrometry, have further facilitated the characterization of this compound, ensuring its accurate identification and quality control.

Pharmacological investigations have revealed that 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea exhibits notable activity in modulating specific biological targets. For instance, recent in vitro studies have demonstrated its affinity for certain enzyme systems involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, its interaction with neuronal receptors has been explored, indicating possible neuroprotective effects that could be leveraged in neurodegenerative disorder research.

In vivo studies have further corroborated the compound's therapeutic potential. Animal models treated with 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea showed significant improvements in disease-related biomarkers, with minimal adverse effects reported. These findings underscore the compound's favorable pharmacokinetic and safety profiles, which are essential considerations for its progression into clinical trials. Researchers are now focusing on optimizing its formulation and delivery mechanisms to enhance bioavailability and efficacy.

The mechanistic studies of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea have also provided insights into its mode of action at the molecular level. Computational modeling and molecular docking simulations have identified key binding interactions between the compound and its target proteins, offering a structural basis for its bioactivity. These insights are instrumental in designing derivatives with improved potency and selectivity, paving the way for next-generation therapeutics.

Despite these advancements, challenges remain in the development of 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea as a viable drug candidate. Issues such as metabolic stability, tissue penetration, and potential off-target effects require further investigation. Collaborative efforts between chemists, biologists, and pharmacologists are essential to address these challenges and accelerate the translation of this compound from bench to bedside.

In conclusion, 1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea (CAS: 1796207-81-2) represents a promising avenue for drug discovery, with its multifaceted biological activities and therapeutic potential. Ongoing research aims to refine its properties and explore its applications across various disease models, ultimately contributing to the advancement of chemical biology and medicinal chemistry. This research brief serves as a comprehensive update on the latest developments surrounding this compound, providing a foundation for future studies and applications in the field.

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